molecular formula C9H8ClNO3 B3133355 1-Chloro-3-(2-nitrophenyl)propan-2-one CAS No. 38694-35-8

1-Chloro-3-(2-nitrophenyl)propan-2-one

Cat. No. B3133355
CAS RN: 38694-35-8
M. Wt: 213.62 g/mol
InChI Key: ICBOLZDNMKRQDV-UHFFFAOYSA-N
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Description

“1-Chloro-3-(2-nitrophenyl)propan-2-one” is a synthetic organic compound that belongs to a class of compounds known as nitroalkenes. It has a molecular formula of C9H8ClNO3 .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a nitro group (-NO2) and a chloro group (-Cl) attached to a phenyl ring, which is further attached to a propan-2-one group .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be influenced by the presence of the nitro and chloro groups. These groups can participate in various reactions such as electrophilic substitution .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 213.62 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.

Scientific Research Applications

Asymmetric Synthesis

1-Chloro-3-(2-nitrophenyl)propan-2-one serves as a chiral intermediate in the synthesis of certain antidepressant drugs. A study by Choi et al. (2010) focused on using various microbial reductases to achieve asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol from 3-chloro-1-phenyl-1-propanone, demonstrating its importance in pharmaceutical synthesis (Y. Choi et al., 2010).

Analytical Chemistry

Al-Rimawi and Kharoaf (2011) developed a liquid chromatographic method for analyzing chloramphenicol and its related compound 2-amino-1-(4-nitrophenyl)propane-1,3-diol, which indicates the significance of such compounds in analytical chemistry and pharmaceutical quality control (F. Al-Rimawi & M. Kharoaf, 2011).

Chemical Synthesis and Catalysis

In the field of chemical synthesis, Jiang and Si (2004) developed a new chiral amino alcohol-based ligand for the asymmetric alkynylation of chloral, leading to chiral trichloromethyl propargyl alcohols. This highlights its application in creating novel chemical structures and intermediates for further synthesis (B. Jiang & Y. Si, 2004).

Metal Complex Synthesis

El-Sherif (2009) reported on the synthesis of hydrazone ligands, including 1-[(4-chloro-hydrazono)]-propan-2-one, and their metal complexes, indicating the role of such compounds in the field of inorganic and coordination chemistry (A. El-Sherif, 2009).

Photophysical Studies

Kumari et al. (2017) explored the effect of solvent polarity on the photophysical properties of chalcone derivatives, including (E)-3-(furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one, demonstrating the importance of this compound derivatives in photophysical and photochemical research (Rekha Kumari et al., 2017).

Safety and Hazards

While specific safety and hazard information for “1-Chloro-3-(2-nitrophenyl)propan-2-one” is not available, similar compounds are known to pose certain risks. For instance, they can cause skin irritation, eye irritation, and may induce skin sensitization .

properties

IUPAC Name

1-chloro-3-(2-nitrophenyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c10-6-8(12)5-7-3-1-2-4-9(7)11(13)14/h1-4H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBOLZDNMKRQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)CCl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901283961
Record name 1-Chloro-3-(2-nitrophenyl)-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901283961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38694-35-8
Record name 1-Chloro-3-(2-nitrophenyl)-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38694-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-3-(2-nitrophenyl)-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901283961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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